molecular formula C8H11F3O3 B6159353 4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 2229080-50-4

4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B6159353
CAS No.: 2229080-50-4
M. Wt: 212.2
InChI Key:
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Description

4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also contains a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the reaction of 3-cyclohexenylmethanol with trifluoromethylsulfonyl fluoride in the presence of a base, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid.

    Reduction: Formation of 4-hydroxy-1-(trifluoromethyl)cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

  • 1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Comparison: 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group imparts distinct electronic and steric effects, making it a valuable moiety in medicinal chemistry and material science .

Properties

CAS No.

2229080-50-4

Molecular Formula

C8H11F3O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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